Cas no 33532-74-0 (5-Chloro-2-ethynyl-1-methyl-1h-imidazole)

5-Chloro-2-ethynyl-1-methyl-1h-imidazole Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-ethynyl-1-methyl-1h-imidazole
- EN300-5215111
- 33532-74-0
- 5-Chloro-2-ethynyl-1-methyl-1h-imidazole
-
- Inchi: 1S/C6H5ClN2/c1-3-6-8-4-5(7)9(6)2/h1,4H,2H3
- InChI Key: AIHFNTOFJYHSAF-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C#C)N1C
Computed Properties
- Exact Mass: 140.0141259g/mol
- Monoisotopic Mass: 140.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 17.8Ų
5-Chloro-2-ethynyl-1-methyl-1h-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5215111-0.1g |
5-chloro-2-ethynyl-1-methyl-1H-imidazole |
33532-74-0 | 0.1g |
$457.0 | 2023-05-31 | ||
Enamine | EN300-5215111-0.25g |
5-chloro-2-ethynyl-1-methyl-1H-imidazole |
33532-74-0 | 0.25g |
$650.0 | 2023-05-31 | ||
Enamine | EN300-5215111-5.0g |
5-chloro-2-ethynyl-1-methyl-1H-imidazole |
33532-74-0 | 5g |
$3812.0 | 2023-05-31 | ||
Enamine | EN300-5215111-1.0g |
5-chloro-2-ethynyl-1-methyl-1H-imidazole |
33532-74-0 | 1g |
$1315.0 | 2023-05-31 | ||
Enamine | EN300-5215111-10.0g |
5-chloro-2-ethynyl-1-methyl-1H-imidazole |
33532-74-0 | 10g |
$5652.0 | 2023-05-31 | ||
Enamine | EN300-5215111-0.05g |
5-chloro-2-ethynyl-1-methyl-1H-imidazole |
33532-74-0 | 0.05g |
$306.0 | 2023-05-31 | ||
Enamine | EN300-5215111-2.5g |
5-chloro-2-ethynyl-1-methyl-1H-imidazole |
33532-74-0 | 2.5g |
$2576.0 | 2023-05-31 | ||
Enamine | EN300-5215111-0.5g |
5-chloro-2-ethynyl-1-methyl-1H-imidazole |
33532-74-0 | 0.5g |
$1025.0 | 2023-05-31 |
5-Chloro-2-ethynyl-1-methyl-1h-imidazole Related Literature
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on 5-Chloro-2-ethynyl-1-methyl-1h-imidazole
Comprehensive Overview of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole (CAS No. 33532-74-0)
5-Chloro-2-ethynyl-1-methyl-1H-imidazole (CAS No. 33532-74-0) is a specialized organic compound belonging to the imidazole family, a class of heterocyclic compounds widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and material science. The compound's unique structure, featuring a chloro substituent at the 5-position and an ethynyl group at the 2-position, makes it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential role in developing novel bioactive molecules and functional materials.
In recent years, the demand for imidazole derivatives has surged, driven by their relevance in drug discovery and green chemistry initiatives. 5-Chloro-2-ethynyl-1-methyl-1H-imidazole is no exception, as its ethynyl group offers a versatile handle for click chemistry reactions, a topic frequently searched in academic and industrial circles. This aligns with the growing trend of sustainable synthesis methods, where efficiency and atom economy are prioritized. The compound's CAS No. 33532-74-0 is often queried in databases like SciFinder and Reaxys, reflecting its significance in high-throughput screening and medicinal chemistry projects.
From a structural perspective, the methyl group at the 1-position of the imidazole ring enhances the compound's stability, while the chloro substituent influences its electronic properties, making it a candidate for catalysis and ligand design. These attributes are particularly relevant in the context of metal-organic frameworks (MOFs) and photocatalysts, areas garnering attention in renewable energy research. Users searching for "imidazole-based catalysts" or "heterocyclic building blocks" will find this compound noteworthy due to its modular reactivity.
The synthesis of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole typically involves Sonogashira coupling or halogenation protocols, techniques frequently discussed in organic synthesis forums. Its applications extend to peptide mimetics and small-molecule inhibitors, addressing trending topics like drug repurposing and targeted therapy. Notably, the compound's ethynyl functionality aligns with the rise of proteolysis-targeting chimeras (PROTACs), a hot topic in biopharmaceutical research.
In material science, CAS No. 33532-74-0 is explored for its potential in conductive polymers and OLEDs, responding to the demand for flexible electronics. The compound's conjugated system and electron-withdrawing properties make it a candidate for organic semiconductors, a field with exponential growth due to wearable technology advancements. Queries like "imidazole electronic materials" or "small-molecule dopants" often lead to discussions involving this compound.
Quality control and analytical characterization of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole rely on techniques such as HPLC, NMR, and mass spectrometry, ensuring compliance with Good Manufacturing Practices (GMP). These aspects are critical for users searching for "high-purity heterocycles" or "QC methods for intermediates." Additionally, the compound's storage conditions—typically under inert atmospheres—highlight its sensitivity to oxidation, a practical consideration for laboratory handling.
In summary, 5-Chloro-2-ethynyl-1-methyl-1H-imidazole (CAS No. 33532-74-0) is a multifaceted compound bridging pharmaceutical innovation and advanced materials. Its relevance to click chemistry, catalysis, and electronics positions it as a compound of enduring interest, resonating with contemporary scientific and industrial priorities. As research into sustainable chemistry and precision medicine expands, this imidazole derivative is poised to play a pivotal role in future breakthroughs.
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